N-cyclopropyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a cyclopropyl group, a nitro-substituted pyrazole ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids.
The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound in the presence of a metal catalyst. The final step involves the formation of the hydrazinecarbothioamide moiety, which can be achieved by reacting the intermediate compound with thiosemicarbazide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, using oxidizing agents such as potassium permanganate.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Amino derivatives.
Reduction: Oxidized hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
N~1~-CYCLOPROPYL-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of its cyclopropyl group, nitro-substituted pyrazole ring, and hydrazinecarbothioamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12N6O3S |
---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
1-cyclopropyl-3-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C9H12N6O3S/c1-14-7(6(4-10-14)15(17)18)8(16)12-13-9(19)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,12,16)(H2,11,13,19) |
InChI Key |
MTOVPFRLBADPIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NNC(=S)NC2CC2 |
Origin of Product |
United States |
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